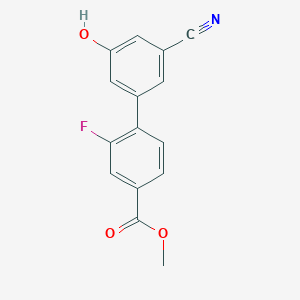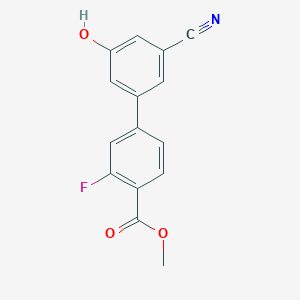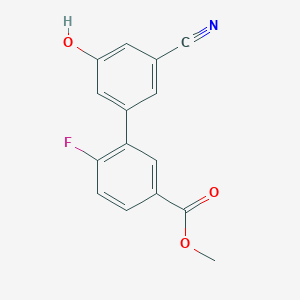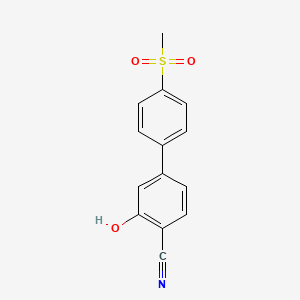
2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-CMPP) is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. 2-CMPP is a synthetic derivative of the naturally occurring phenolic compound 4-methylsulfonylphenol (4-MSP). It is a colorless, water-soluble solid that is highly soluble in organic solvents. 2-CMPP is a versatile compound that can be used in a variety of laboratory experiments due to its high solubility and its low toxicity.
作用機序
2-CMPP is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and other compounds. It is believed to bind to the active site of the enzyme, preventing it from binding to its natural substrate. This inhibition of enzyme activity can be used to study the effects of various drugs and other compounds on enzyme kinetics.
Biochemical and Physiological Effects
2-CMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. In addition, 2-CMPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to changes in the nervous system, including changes in behavior and cognition.
実験室実験の利点と制限
2-CMPP has several advantages for laboratory experiments. It is a highly soluble compound that is relatively non-toxic and can be easily synthesized from 2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95%. In addition, 2-CMPP is a versatile compound that can be used in a variety of experiments due to its low toxicity and high solubility. However, the use of 2-CMPP in laboratory experiments is not without its limitations. For example, the compound can be toxic at higher concentrations, and it can interfere with the activity of other enzymes.
将来の方向性
There are several potential future directions for research involving 2-CMPP. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential applications in drug development. In addition, further research could be conducted to explore the potential use of 2-CMPP as a substrate for other enzymes, as well as its potential use in other laboratory experiments. Finally, further research could be conducted to explore the potential toxicity of 2-CMPP at higher concentrations, as well as its potential interference with the activity of other enzymes.
合成法
2-CMPP can be synthesized by reacting 2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95% with cyanide in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at temperatures ranging from 80-100°C. The reaction is generally complete within 1-2 hours, and the resulting 2-CMPP can be isolated and purified by precipitation or by column chromatography.
科学的研究の応用
2-CMPP is widely used in scientific research due to its low toxicity and its high solubility in organic solvents. It is often used as a substrate for enzymes, such as cytochrome P450, as well as for the study of enzyme kinetics. In addition, 2-CMPP is commonly used in studies of protein-protein interactions and other biochemical processes.
特性
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJZKQYEXWJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684946 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261891-91-1 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














